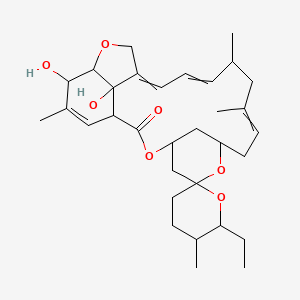

Milbemectin A4

Description

Properties

IUPAC Name |

6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZIAWLUULBIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Milbemectin A4: A Technical Guide to its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemectin (B10764950) A4, a potent macrolide antibiotic with significant acaricidal and insecticidal properties, represents a cornerstone in the development of biopesticides. First identified in the early 1970s, its discovery marked a significant advancement in the search for naturally derived pest control agents. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of milbemectin A4, tailored for professionals in research and drug development. It details the experimental protocols employed in its initial isolation and characterization, presents quantitative data on its biological activity and production, and elucidates the intricate enzymatic pathway responsible for its synthesis.

Discovery and Origin

Initial Discovery

The milbemycins, a family of closely related macrolide compounds, were first reported in 1972 as products of a soil-dwelling actinomycete.[1] A comprehensive search for novel insecticides led to their isolation from the fermentation broth of Streptomyces hygroscopicus.[1] Subsequent research identified the specific producing subspecies as Streptomyces hygroscopicus subsp. aureolacrimosus.[2][3][4]

Producing Microorganism

Streptomyces hygroscopicus is a well-known producer of a wide array of secondary metabolites. The subspecies aureolacrimosus was distinguished as the source of the milbemycin complex. While S. hygroscopicus subsp. aureolacrimosus is the original and a primary producer, other Streptomyces species have also been identified as capable of producing milbemycins, including Streptomyces bingchenggensis and Streptomyces nanchanggensis.[1]

Experimental Protocols

Fermentation for Milbemycin Production

The production of milbemycins is achieved through submerged fermentation of the producing Streptomyces strain. The following protocol is a summary of the methods described in the foundational research by Takiguchi et al. (1980).[2]

2.1.1. Culture and Inoculum Preparation:

-

A slant culture of Streptomyces hygroscopicus subsp. aureolacrimosus is used to inoculate a seed medium.

-

Seed Medium Composition: Glucose (1.0%), Polypeptone (0.5%), Meat Extract (0.5%), and NaCl (0.25%) in distilled water, adjusted to pH 7.0.

-

The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

2.1.2. Production Fermentation:

-

The seed culture is used to inoculate a production medium in either shake flasks or a larger jar fermentor.

-

Production Medium Composition: Soluble starch (4.0%), Glucose (1.0%), Corn steep liquor (2.0%), Pharmamedia (1.0%), and CaCO₃ (0.2%) in distilled water, adjusted to pH 7.0.

-

Fermentation is carried out at 28°C for a period of 7 to 10 days with aeration and agitation.

Isolation and Purification of this compound

The isolation of milbemycins from the fermentation broth involves a multi-step extraction and chromatographic process.[2]

-

Extraction: The fermentation broth is filtered to separate the mycelium from the supernatant. The mycelium is extracted with acetone (B3395972), and the acetone extract is concentrated. The concentrate is then extracted with n-hexane. The supernatant is also extracted with n-hexane.

-

Initial Purification: The combined n-hexane extracts are concentrated to an oily residue. This residue is then subjected to column chromatography on silica (B1680970) gel.

-

Fractionation: The silica gel column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Separation of Milbemycin A3 and A4: Fractions containing the milbemycin A complex are further purified by repeated column chromatography on silica gel and alumina, and finally by preparative TLC to yield pure milbemycin A3 and milbemycin A4.

Structure Elucidation

The definitive structure of milbemycin A4 was determined through a combination of spectroscopic techniques.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provided detailed information about the carbon-hydrogen framework, including the connectivity and stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy was used to identify functional groups, while UV spectroscopy provided information about the conjugated double bond system.

-

X-ray Crystallography: Single-crystal X-ray analysis of a solid solution of milbemycins A3 and A4 provided the unambiguous three-dimensional structure of the molecules.

Quantitative Data

Production Titers

Modern fermentation and strain improvement techniques have significantly increased the production yields of milbemycins compared to the initial discoveries.

| Strain | Fermentation Scale | Milbemycin A3/A4 Titer (mg/L) | Reference |

| Engineered S. avermitilis | Flask Culture | ~225 | [5] |

| Engineered S. avermitilis | 5 L Fermenter | ~377 | [5] |

| Engineered S. bingchenggensis | Not Specified | 3417.88 | [5] |

Biological Activity of Milbemectin

Milbemectin, a mixture of milbemycin A3 and A4 (typically in a 30:70 ratio), exhibits potent activity against a range of agricultural pests.

| Target Organism | Test Type | Value | Unit | Reference |

| Tetranychus urticae (Two-spotted spider mite) | Adult mortality | LC50: 4.88 | mg/L | |

| Panonychus ulmi (European red mite) | Egg hatchability | EC50: 0.12 | mg/L | |

| Birds (Acute) | Oral LD50 | 347 | mg/kg bw | [6] |

| Bees (Contact) | Acute LD50 | 0.026 | µ g/bee | [6] |

| Bees (Oral) | Acute LD50 | 0.40 | µ g/bee | [6] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) system, which shares significant homology with the avermectin (B7782182) biosynthetic machinery. The process begins with the selection of starter and extender units and proceeds through a series of condensation and modification reactions.

Biosynthetic Gene Cluster

The milbemycin biosynthetic gene cluster contains several key genes encoding the PKS and tailoring enzymes. The core PKS is composed of multiple modules, each responsible for one cycle of chain elongation.

Signaling Pathways and Experimental Workflows

References

- 1. Milbemycins, a new family of macrolide antibiotics. Structure determination of milbemycins D, E, F, G, H, J and K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Milbemycins, a new family of macrolide antibiotics. Fermentation, isolation and physico-chemical properties of milbemycins D, E, F, G, and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. vkm.no [vkm.no]

Milbemectin A4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemectin A4 is a potent macrocyclic lactone belonging to the milbemycin family, a group of natural products derived from the fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is a major component of the broader insecticide and acaricide, milbemectin, which is typically a mixture of Milbemectin A3 and A4.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound possesses a complex 16-membered macrocyclic lactone structure characterized by a unique spiroketal moiety. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (1'R,2R,4'S,8'R,10'Z,14'Z,20'R,21'R,24'S)-6-Ethyl-21',24'-dihydroxy-5,11',13',22'-tetramethyl-3,4,5,6-tetrahydro-2'H-spiro[pyran-2,6'-[4][5][6]trioxatetracyclo[15.6.1.14,8.020,24]pentacosa[7][8][9][10]tetraen]-2'-one |

| CAS Number | 51596-11-3[1][4] |

| Molecular Formula | C₃₂H₄₆O₇[1][2][11] |

| SMILES | CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C[5][12] |

| InChI | InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19?,21?,24-,25+,26+,27?,28-,29-,31-,32-/m1/s1[4][5] |

| InChIKey | VOZIAWLUULBIPN-PNCZYSMLNA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profiling. A summary of these properties is presented below.

| Property | Value |

| Molecular Weight | 542.7 g/mol [1][11] |

| Melting Point | 212-215 °C[1] |

| Boiling Point (Predicted) | 732.9 ± 60.0 °C[1] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³[1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol.[1][3] |

| pKa (Predicted) | 12.46 ± 0.70[1] |

| Appearance | White to off-white solid[1] |

| Storage Temperature | 0-6 °C[1] |

Mechanism of Action: Modulation of Invertebrate Ion Channels

This compound exerts its potent insecticidal and acaricidal effects by targeting the nervous system of invertebrates. Its primary mechanism of action involves the potentiation of glutamate-gated and GABA-gated chloride channels.[1][13] This leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent paralysis and death of the organism.

Experimental Protocols

Determination of Physicochemical Properties

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Heating medium (e.g., silicone oil bath or metal block)

Procedure:

-

Pack a small amount of the finely powdered this compound sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-20 °C per minute to approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire solid has melted into a clear liquid (T2).

-

The melting point range is reported as T1-T2.

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes

-

Vortex mixer

-

Solvents: Distilled water, Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample. This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase HPLC column

-

This compound analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Sample containing this compound

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: The sample preparation will vary depending on the matrix. A general solid-phase extraction (SPE) cleanup may be necessary for complex samples.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection: Fluorescence detection (Excitation: ~365 nm, Emission: ~470 nm) after derivatization, or UV detection at ~245 nm.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective and safe application in various fields, from agriculture to veterinary medicine. The analytical methods outlined in this guide provide a robust framework for its quantification and further study. As research continues, a deeper understanding of its interactions at a molecular level will undoubtedly pave the way for the development of novel and more selective analogues.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

Milbemectin A4 and Glutamate-Gated Chloride Channels: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemectin A4, a potent macrocyclic lactone, exerts its anthelmintic, insecticidal, and acaricidal effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates. These ligand-gated ion channels are crucial for inhibitory neurotransmission in protostomes, and their absence in vertebrates makes them a highly selective target for drug development. This technical guide provides an in-depth exploration of the mechanism of action of this compound on GluCls, detailing the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this process. Quantitative data on the potency of this compound and related compounds are presented, along with detailed protocols for key experiments. Visualizations of the signaling pathway, experimental workflows, and logical relationships are provided to facilitate a comprehensive understanding of this critical drug-target interaction.

Introduction

Glutamate-gated chloride channels (GluCls) are members of the Cys-loop superfamily of ligand-gated ion channels, which are exclusively found in protostome invertebrates such as nematodes and arthropods.[1][2] In these organisms, glutamate (B1630785), a major excitatory neurotransmitter in vertebrates, also functions as an inhibitory neurotransmitter by activating GluCls.[3] The activation of these channels leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal or muscle cell membrane and subsequent inhibition of signal transmission.[4] This inhibitory action is vital for regulating processes such as locomotion and feeding.[2]

The milbemycins, including this compound, are a class of macrocyclic lactones that act as potent modulators of GluCls.[2] Unlike the endogenous ligand glutamate, which causes rapid and transient channel opening, milbemectins induce a slow-opening and essentially irreversible activation of the channel.[2] This prolonged channel opening leads to a sustained hyperpolarization, causing paralysis and ultimately death of the parasite.[2][4] The high selectivity of milbemectins for invertebrate GluCls underpins their widespread use in veterinary medicine and agriculture.[4]

Molecular Mechanism of Action

This compound acts as a positive allosteric modulator and a direct agonist of GluCls. The binding of this compound to the channel induces a conformational change that promotes the open state, leading to an influx of chloride ions.

Binding Site

The binding site for the related macrocyclic lactone, ivermectin, has been elucidated through X-ray crystallography of the Caenorhabditis elegans GluClα channel.[1] This structure reveals that the binding pocket is located in the transmembrane domain, at the interface between two adjacent subunits.[1] Specifically, the molecule wedges between the M3 helix of one subunit and the M1 helix of the neighboring subunit, making contact with the pore-lining M2 helix and the M2-M3 loop.[1] This allosteric binding site is distinct from the glutamate-binding site located in the extracellular domain.[5]

Channel Gating and Conformational Changes

The binding of this compound to its site is thought to physically push the transmembrane helices apart, a conformational change that favors the open state of the ion pore.[1] This interaction with the M2-M3 loop can also allosterically modulate the glutamate-binding site, potentially explaining the potentiating effect of these drugs at low concentrations.[1][6] The result is a prolonged and essentially irreversible channel opening, leading to a sustained influx of Cl- ions and hyperpolarization of the cell membrane.[2][4]

Signaling Pathway

The interaction of this compound with the GluCl channel initiates a signaling cascade that culminates in the inhibition of neuronal and muscular function.

Caption: Signaling pathway of this compound action on GluCl channels.

Quantitative Data

The potency of this compound and other macrocyclic lactones has been quantified in various invertebrate species and on different GluCl channel subtypes. The following table summarizes key findings.

| Compound | Channel/Organism | Assay Type | Parameter | Value | Reference(s) |

| This compound | Tetranychus urticae TuGluCl3 | Two-Electrode Voltage Clamp | Agonist | Elicited sustained currents | [7] |

| Ivermectin | Haemonchus contortus HcGluClα3B | Two-Electrode Voltage Clamp | EC₅₀ | ~0.1 ± 1.0 nM | [8] |

| Ivermectin | Haemonchus contortus HcGluClα3B (L256F mutant) | Radioligand Binding | Kd | 2.26 ± 0.78 nM | [8] |

| Ivermectin | Wild-type HcGluClα3B | Radioligand Binding | Kd | 0.35 ± 0.1 nM | [8] |

| Glutamate | Haemonchus contortus HcGluClα3B | Two-Electrode Voltage Clamp | EC₅₀ | 27.6 ± 2.7 µM | [8] |

| Glutamate | Haemonchus contortus HcGluClα3B (L256F mutant) | Two-Electrode Voltage Clamp | EC₅₀ | 92.2 ± 3.5 µM | [8] |

Experimental Protocols

The functional characterization of this compound's action on GluCls primarily relies on heterologous expression of the channel in Xenopus laevis oocytes followed by two-electrode voltage clamp (TEVC) electrophysiology.

Heterologous Expression of GluCl Channels in Xenopus Oocytes

-

cRNA Synthesis: The cDNA encoding the GluCl subunit(s) of interest is subcloned into a suitable expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro using a commercial kit.

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are manually separated and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with a nanoliter volume of the cRNA solution containing the GluCl subunit(s).

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a buffered solution to allow for channel expression and insertion into the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique allows for the measurement of ion flow across the oocyte membrane in response to the application of a ligand.[9]

-

Setup: The oocyte is placed in a recording chamber and continuously perfused with a recording solution. The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current to clamp the membrane potential at a desired holding potential (typically -60 mV to -80 mV).[10]

-

Ligand Application: A solution containing this compound or glutamate is perfused over the oocyte.

-

Data Acquisition: The current required to maintain the holding potential is recorded. An inward current of chloride ions will be detected as an outward current.

-

Data Analysis: The peak current amplitude is measured and used to construct dose-response curves, from which parameters like EC₅₀ can be calculated.

Caption: Experimental workflow for TEVC analysis of this compound on GluCls.

Structure-Activity Relationships and Resistance

Mutations in the GluCl gene can lead to resistance to macrocyclic lactones. Site-directed mutagenesis studies have been instrumental in identifying key residues involved in drug binding and channel gating.

-

A G326E substitution in the TuGluCl3 subunit of the two-spotted spider mite (Tetranychus urticae) completely abolishes the agonistic activity of this compound.[7]

-

In the parasitic nematode Cooperia oncophora, mutations in the extracellular domains of the GluClα3 and GluClβ subunits from ivermectin-resistant strains lead to a decrease in sensitivity to both glutamate and ivermectin.[11]

-

A leucine (B10760876) to phenylalanine substitution at position 256 (L256F) in the Haemonchus contortus GluClα3B subunit reduces the sensitivity to glutamate and ivermectin.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioinformatics Analysis of the Glutamate-Gated Chloride Channel Family in Bursaphelenchus xylophilus | MDPI [mdpi.com]

- 4. AOP-Wiki [aopwiki.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 11. Mutations in the extracellular domains of glutamate-gated chloride channel alpha3 and beta subunits from ivermectin-resistant Cooperia oncophora affect agonist sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Milbemectin A4: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemectin A4, a major component of the macrocyclic lactone insecticide and acaricide Milbemectin, demonstrates potent biological activity against a wide range of mite and insect pests. Derived from the fermentation of the soil bacterium Streptomyces hygroscopicus, its primary mechanism of action involves the allosteric modulation of glutamate-gated chloride channels (GluCls) in the nervous systems of invertebrates.[1][2] This action leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, which results in paralysis and eventual death of the target organism.[3][4] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for activity assessment, and key resistance mechanisms.

Mechanism of Action

This compound exerts its neurotoxic effects primarily by targeting ligand-gated chloride channels, which are critical for inhibitory neurotransmission in invertebrates.

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

The principal target site for this compound is the glutamate-gated chloride channel (GluCl), a type of ion channel found in the nerve and muscle cells of arthropods.[1][3] Unlike vertebrates, which primarily use GABA-gated channels for inhibitory signaling in the central nervous system, many invertebrates utilize GluCls. This difference in neurophysiology is a key factor in the selective toxicity of this compound.

The binding of this compound to GluCls is characterized by the following events:

-

Allosteric Modulation : this compound binds to a site on the GluCl protein that is distinct from the glutamate (B1630785) binding site.[3][5]

-

Irreversible Channel Opening : This binding locks the channel in an open conformation. The effect is essentially irreversible, leading to a continuous and uncontrolled influx of chloride ions (Cl⁻) into the cell.[4][6][7]

-

Hyperpolarization : The massive influx of negatively charged chloride ions causes the cell membrane to hyperpolarize (become more negative).

-

Paralysis and Death : This hyperpolarization prevents the generation of action potentials, effectively silencing nerve-to-nerve and nerve-to-muscle communication. This leads to flaccid paralysis, cessation of feeding, and ultimately, the death of the insect or acarid.[3][4]

Secondary Target: GABA-Gated Chloride Channels

In addition to its potent activity on GluCls, this compound can also act as an agonist at γ-aminobutyric acid (GABA)-gated chloride channels.[2] While this is considered a secondary mechanism, it contributes to its overall neurotoxicity by further disrupting inhibitory neurotransmission.[5]

Quantitative Biological Activity

Milbemectin exhibits high efficacy against a variety of pests, particularly mites. The activity is often quantified by the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀). Data is most readily available for the commercial mixture, Milbemectin, which consists of approximately 70% this compound and 30% Milbemectin A3.[4][8]

| Target Pest | Strain | Bioassay Method | Metric | Value (mg a.i./L) | Confidence Limits (95%) | Reference |

| Tetranychus urticae (Two-spotted spider mite) | Susceptible (S) | Leaf Dip | LC₅₀ | ~0.35 * | N/A | Calculated from[3] |

| Tetranychus urticae (Two-spotted spider mite) | Abamectin-Resistant (R) | Leaf Dip | LC₅₀ | 5.7 * | N/A | Calculated from[3] |

Note: Values are for Milbemectin (A3/A4 mixture). The susceptible strain value is estimated based on the resistant strain's LC₅₀ and a reported resistance ratio of 16.3.[3] Another study reported a resistance ratio of up to 409-fold in a lab-selected resistant strain, highlighting the potential for significant resistance development.[1]

Experimental Protocols

Assessing the biological activity of this compound requires standardized laboratory procedures. Below are detailed methodologies for common in vivo and in vitro assays.

In Vivo Bioassay: Acaricide Leaf-Dip Method

This protocol is adapted for determining the toxicity of this compound to adult mites, such as Tetranychus urticae.

Objective: To determine the LC₅₀ value of this compound against adult mites.

Materials:

-

Technical grade this compound

-

Acetone or other suitable solvent

-

Triton X-100 or similar surfactant

-

Distilled water

-

Host plant leaves (e.g., bean or strawberry)

-

Petri dishes (9 cm diameter)

-

Cotton wool or agar (B569324)

-

Fine camel-hair brush

-

Mite rearing culture

-

Stereomicroscope

Methodology:

-

Stock Solution Preparation: Prepare a 1000 mg/L stock solution of this compound in the chosen solvent.

-

Serial Dilutions: Create a series of at least five graded concentrations (e.g., 10, 5, 1, 0.5, 0.1 mg/L) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution containing only water and surfactant should also be prepared.

-

Leaf Disc Preparation: Cut leaf discs (approx. 3 cm diameter) from healthy, untreated host plants.

-

Treatment Application: Individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation. Place the treated discs abaxial side up on a wire rack to air dry for 1-2 hours.

-

Bioassay Arenas: Place a layer of water-saturated cotton wool or 1.5% agar in the bottom of each Petri dish. Carefully place one dried, treated leaf disc onto the cotton/agar.

-

Mite Infestation: Using a fine brush, transfer 20-30 healthy adult female mites onto the surface of each leaf disc.

-

Incubation: Seal the Petri dishes with ventilated lids or parafilm (with small perforations) and place them in a controlled environment chamber at 25±1°C, 60-70% RH, and a 16:8 (L:D) photoperiod.

-

Mortality Assessment: After 48 hours, count the number of dead and live mites on each disc under a stereomicroscope. Mites that do not respond when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform Probit analysis to calculate the LC₅₀ and LC₉₀ values, along with their 95% confidence limits.

In Vitro Electrophysiology: Two-Electrode Voltage-Clamp (TEVC) Assay

This protocol is used to directly measure the effect of this compound on specific ion channels (e.g., GluCls) expressed in a heterologous system like Xenopus laevis oocytes.

Objective: To characterize the electrophysiological response of a specific invertebrate GluCl to this compound.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the target GluCl subunit(s)

-

Microinjection system (e.g., Nanoject)

-

TEVC amplifier and data acquisition system

-

Perfusion system

-

Recording chamber

-

Glass microelectrodes (filled with 3 M KCl)

-

Barth's solution (for oocyte incubation)

-

Recording solution (Ringer's solution)

-

This compound and glutamate solutions

Methodology:

-

Target Channel Preparation: Clone the gene(s) for the target GluCl from the insect or acarid of interest into a suitable expression vector. Synthesize capped cRNA in vitro.

-

Oocyte Preparation and Injection: Harvest and defolliculate stage V–VI oocytes from a female Xenopus laevis. Inject each oocyte with ~50 nL of the prepared cRNA solution.

-

Incubation and Expression: Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for the expression and assembly of functional channels on the oocyte membrane.

-

Electrophysiological Recording:

-

Place a single oocyte in the recording chamber and perfuse with Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Compound Application:

-

First, apply a saturating concentration of the natural agonist (glutamate) to elicit a baseline current response.

-

After washout, perfuse the chamber with a solution containing a specific concentration of this compound.

-

Record the current induced by this compound alone. Observe the rate of activation and whether the current is sustained or desensitizing.

-

-

Data Analysis: Measure the peak current amplitude induced by this compound. Generate dose-response curves by applying multiple concentrations to determine the EC₅₀ (concentration for 50% maximal effect).

Mechanisms of Resistance

The intensive use of Milbemectin and related compounds has led to the evolution of resistance in several pest populations, notably the two-spotted spider mite, Tetranychus urticae. Understanding these mechanisms is crucial for developing sustainable resistance management strategies.

1. Target-Site Resistance: This involves genetic mutations in the genes encoding the GluCl subunits. These mutations alter the binding site for this compound, reducing its affinity and efficacy. Specific point mutations, such as G314D in the GluCl1 subunit and G326E in the GluCl3 subunit, have been identified in resistant mite populations.[5]

2. Metabolic Resistance: This mechanism involves the enhanced detoxification of this compound by metabolic enzymes before it can reach its target site. Overexpression of specific enzyme families, particularly cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), has been linked to resistance.[5] These enzymes modify the this compound molecule, rendering it less toxic and facilitating its excretion.

Conclusion

This compound is a highly effective active ingredient that targets the invertebrate nervous system with a high degree of selectivity. Its primary mode of action, the irreversible opening of glutamate-gated chloride channels, provides a potent mechanism for controlling key mite and insect pests in agriculture. A thorough understanding of its quantitative activity, the experimental methods used to assess it, and the biochemical pathways of resistance is essential for its responsible and sustainable use in integrated pest management programs and for the development of next-generation parasiticides.

References

- 1. Milbemectin resistance in Tetranychus urticae (Acari: Tetranychidae): selection, stability and cross-resistance to abamectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 51596-11-3 | FM157342 | Biosynth [biosynth.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibility to Acaricides and the Frequencies of Point Mutations in Etoxazole- and Pyridaben-Resistant Strains and Field Populations of the Two-Spotted Spider Mite, Tetranychus urticae (Acari: Tetranychidae) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. acri.gov.tw [acri.gov.tw]

A Technical Guide to the Milbemycin A4 Biosynthesis Pathway in Streptomyces

A Technical Guide to the Milb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycins are a class of 16-membered macrocyclic lactones, produced by several species of Streptomyces, such as Streptomyces hygroscopicus and Streptomyces bingchenggensis.[1][2][3] These compounds, particularly Milbemycin A3 and A4, are of significant commercial interest in the agricultural, medical, and veterinary fields due to their potent acaricidal, insecticidal, and anthelmintic activities with low mammalian toxicity.[1][2][3] Milbemectin, a commercial product, is a mixture of Milbemycin A3 and A4, typically with a higher proportion of A4.[2] The complex structure of milbemycins necessitates a sophisticated biosynthetic pathway, primarily governed by a large Type I polyketide synthase (PKS) system.[4][5] Understanding this pathway is crucial for metabolic engineering efforts aimed at improving titers and optimizing the ratio of A3 to A4 for enhanced efficacy.[6]

This guide provides an in-depth overview of the Milbemycin A4 biosynthesis pathway, detailing the genetic basis, enzymatic steps, and key intermediates. It also includes quantitative data on production and precursor supply, along with standardized protocols for key experimental procedures used in the study of Streptomyces.

The Milbemycin Biosynthesis Gene Cluster (mil)

The genetic blueprint for milbemycin production is located in a dedicated biosynthetic gene cluster (BGC). In S. bingchenggensis, this cluster contains the genes encoding the large, modular Type I polyketide synthases (milA1, milA2, milA3, milA4), enzymes for post-PKS modifications, and regulatory genes.[2] Interestingly, the milA1 gene, which encodes the loading module and the first extension module, is located approximately 62 kb away from the other PKS genes, representing an unusual split organization for a PKS cluster in actinomycetes.[4] The cluster also contains genes responsible for post-modification steps and a pathway-specific regulator, MilR, which is essential for the biosynthesis to occur.[2]

The Biosynthesis Pathway of Milbemycin A4

The biosynthesis of the Milbemycin A4 aglycone is a multi-step process catalyzed by a Type I Polyketide Synthase (PKS). This process involves the sequential condensation of acyl-CoA precursors.

Key Steps:

-

Initiation: The pathway begins with a specific starter unit. For Milbemycin A4, the starter unit is propionyl-CoA. In contrast, Milbemycin A3 uses acetyl-CoA as its starter unit.[6]

-

Elongation: The polyketide chain is extended through the sequential addition of extender units, which are primarily methylmalonyl-CoA and malonyl-CoA.[1][6] This process is carried out by a series of PKS modules encoded by the milA genes. Each module is responsible for one cycle of chain elongation and contains specific domains (e.g., ketosynthase, acyltransferase, ketoreductase).

-

Cyclization and Release: After the polyketide chain reaches its full length, it is released from the PKS enzyme and cyclizes to form the 16-membered macrolide ring. This is typically catalyzed by a thioesterase (TE) domain at the end of the last PKS module.[1]

-

Post-PKS Modifications: The initial macrolide undergoes a series of enzymatic modifications, including oxidation and cyclization, to form the final Milbemycin A4 structure. For instance, bioconversion experiments have shown that Milbemycin β6 is a precursor to Milbemycin A4.[7]

The overall flow from central metabolism to the final product is depicted in the diagram below.

Caption: A simplified diagram of the Milbemycin A4 biosynthesis pathway.

Quantitative Data on Milbemycin Production

Improving the yield of milbemycins is a primary goal of metabolic engineering. Production titers can be significantly influenced by precursor supply and the expression of regulatory genes. The following tables summarize key quantitative data from studies on Streptomyces bingchenggensis.

Table 1: Milbemycin Production in Different S. bingchenggensis Strains

| Strain | Key Genetic Modification | Milbemycin A3/A4 Titer (mg/L) | A4:A3 Ratio | Reference |

| BC-101-4 (Wild-type) | - | ~1200 | 1.0 | [6] |

| BC04 (High-yield) | Random mutagenesis | ~2500 | 9.0 | [6] |

| Engineered BC04 | Coordinated precursor supply | 3417.88 | 3.3 | [6] |

| TmilR | Overexpression of milR regulator | Significantly increased | Not specified | [2] |

| sbrH1-R mutant | Deletion of sbrH1-R four-component system | 110% increase over wild-type | Not specified | [8] |

Table 2: Intracellular Acyl-CoA Precursor Concentrations

Optimizing the ratio of Milbemycin A4 to A3 requires balancing the supply of their respective starter units, propionyl-CoA and acetyl-CoA.

| Strain | Precursor | Concentration (relative) | Reference |

| BC-101-4 | Acetyl-CoA | Lower than BC04 | [6] |

| BC-101-4 | Propionyl-CoA | Lower than BC04 | [6] |

| BC04 | Acetyl-CoA | Higher than BC-101-4 | [6] |

| BC04 | Propionyl-CoA | Higher than BC-101-4 | [6] |

Experimental Protocols

Elucidating the function of genes within the milbemycin BGC relies on targeted genetic manipulation. Gene knockout via homologous recombination is a cornerstone technique.

Protocol 1: PCR-Targeted Gene Disruption in Streptomyces

This protocol is a generalized procedure adapted from established methods for creating gene deletions in Streptomyces using PCR-targeting with a resistance cassette.

Objective: To replace a target gene in the Streptomyces chromosome with an antibiotic resistance cassette to study its function.

Materials:

-

E. coli BW25113/pIJ790 (for λ-Red mediated recombination)

-

Cosmid library of the target Streptomyces strain

-

Template plasmid for resistance cassette (e.g., pIJ773 for apramycin (B1230331) resistance)

-

Long primers with 5' extensions homologous to the regions flanking the target gene

-

Methylation-deficient E. coli ET12567/pUZ8002 (for conjugation)

-

Appropriate Streptomyces growth media and antibiotics

Methodology:

-

Amplify Resistance Cassette:

-

Design long forward and reverse primers (e.g., ~59-nt). The 3' end of each primer (~20-nt) will be complementary to the template plasmid containing the resistance cassette. The 5' end (~39-nt) will be homologous to the regions immediately upstream (for the forward primer) and downstream (for the reverse primer) of the target gene in the Streptomyces genome.

-

Perform PCR using the long primers and the resistance cassette template plasmid to generate a linear DNA fragment containing the resistance marker flanked by homology arms.

-

-

λ-Red Mediated Recombination in E. coli:

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid that contains the target gene.

-

Induce the λ-Red recombination system in the E. coli cells.

-

Electroporate the purified PCR product (the resistance cassette with homology arms) into the induced E. coli cells.

-

Plate the transformed cells on selective media containing antibiotics to select for both the cosmid and the inserted resistance cassette. This will select for cells where the target gene on the cosmid has been replaced by the resistance cassette.

-

-

Verification of Recombination:

-

Isolate cosmid DNA from several resulting colonies.

-

Verify the correct gene replacement event using PCR with primers that anneal outside the homology arms and/or by restriction digest analysis.

-

-

Conjugation into Streptomyces:

-

Transform the verified recombinant cosmid into the methylation-deficient E. coli strain ET12567/pUZ8002.

-

Perform intergeneric conjugation between the E. coli donor strain and the recipient Streptomyces strain.

-

Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the integrated cosmid (e.g., containing the antibiotic for the resistance cassette). This selects for single-crossover events.

-

-

Selection for Double-Crossover Events:

-

Culture the single-crossover mutants under non-selective conditions to encourage a second crossover event, which will result in the excision of the vector backbone.

-

Screen for colonies that have undergone the double crossover by identifying those that have the desired antibiotic resistance but have lost the antibiotic resistance marker from the cosmid vector backbone.

-

-

Final Verification:

-

Confirm the final gene deletion in the Streptomyces chromosome by PCR analysis using primers flanking the target gene region and/or by Southern blot analysis.[9]

-

Caption: Workflow for PCR-targeted gene knockout in Streptomyces.

Conclusion and Future Perspectives

The biosynthesis of Milbemycin A4 is a complex, multi-step process orchestrated by a large, modular PKS system. Significant progress has been made in elucidating the genetic and biochemical basis of this pathway in Streptomyces. This knowledge is being actively applied to increase production titers and control the final product ratio through metabolic engineering strategies, such as precursor pathway engineering and regulatory gene manipulation.[3][6] Future work will likely focus on applying systems biology and synthetic biology approaches to further optimize Streptomyces as a production host, potentially unlocking even higher yields and generating novel milbemycin derivatives with improved properties.[3][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genome Sequence of the Milbemycin-Producing Bacterium Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacokinetics and Metabolism of Milbemectin A4 in Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemectin (B10764950), a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus, is a potent acaricide and insecticide. Its activity is primarily attributed to its two major components, Milbemectin A3 and Milbemectin A4, with the latter often being the more abundant.[1] Understanding the pharmacokinetic (PK) and metabolic fate of this compound in target organisms is crucial for optimizing its efficacy, ensuring safety, and managing resistance. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key target species, including mammals, fish, and insects.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound varies significantly across different species, influenced by factors such as physiology, formulation, and route of administration.[2]

Mammals (Dogs and Rats)

In mammals, this compound, often as part of the milbemycin oxime formulation, is characterized by rapid absorption and wide distribution.[3][4]

Table 1: Pharmacokinetic Parameters of Milbemycin Oxime (A4 component) in Dogs

| Parameter | Value | Species | Route of Administration | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | Dog | Oral | [3] |

| T1/2 (Plasma Half-Life) | 1.6 ± 0.4 days | Dog | Oral | [3] |

| Oral Bioavailability | 65.1% | Dog | Oral | [3] |

| Vd (Volume of Distribution) | ~2.7 L/kg | Dog | Oral | [3] |

| Cls (Systemic Clearance) | 41 ± 12 mL/h/kg | Dog | Oral | [3] |

Fish (Salmonids - Emamectin (B195283) Benzoate (B1203000) as a proxy)

Specific pharmacokinetic data for this compound in fish is limited. However, data from the structurally related macrocyclic lactone, emamectin benzoate, in Atlantic salmon can provide valuable insights.[5][6]

Table 2: Pharmacokinetic Parameters of Emamectin Benzoate in Atlantic Salmon

| Parameter | Value | Species | Route of Administration | Reference |

| Tmax (Time to Peak Concentration in Muscle) | 7 days | Atlantic Salmon | Oral | [5] |

| T1/2 (Half-life in Muscle) | 9.2 days | Atlantic Salmon | Oral | [5] |

| Peak Concentration in Muscle (at 50 µg/kg/day for 7 days) | 68 ng/g | Atlantic Salmon | Oral | [5] |

| Peak Concentration in Liver (at 50 µg/kg/day for 7 days) | ~150 ng/g | Atlantic Salmon | Oral | [7] |

Insects (Tetranychus urticae - Toxicity Data)

Pharmacokinetic studies in small arthropods like spider mites are technically challenging and thus limited. Efficacy is often described by toxicity data such as the median lethal concentration (LC50).

Table 3: Acaricidal Activity of Milbemectin against Tetranychus urticae

| Acaricide | LC50 | Species | Reference |

| Milbemectin | 0.54 ppm | Tetranychus cucurbitacearum | [8] |

| Milbemycin A4 derivative (24a-methylmilbemycin A4) | 0.1 ppm (50% mortality) | Tetranychus urticae | [9] |

Metabolism of this compound

Metabolism is a key determinant of the duration of action and potential for toxicity of this compound. The primary metabolic pathways involve oxidation, mediated by cytochrome P450 (CYP) enzymes, and subsequent conjugation reactions.

Mammalian Metabolism (Rats)

In rats, this compound is extensively metabolized, primarily through hydroxylation.[1] The major metabolite identified is 13-hydroxy-milbemycin A4.[1] This process is likely mediated by CYP3A4, as has been shown for the related compound ivermectin.[2]

Table 4: Major Metabolites of Milbemycin A4 in Rats

| Metabolite | Metabolic Reaction | Location Found | Reference |

| 13-hydroxy-milbemycin A4 | Hydroxylation | Blood, Liver | [1] |

| Dihydroxy-milbemycins | Dihydroxylation | Urine, Faeces | [1] |

| Trihydroxy-milbemycins | Trihydroxylation | Faeces | [1] |

Metabolism in Fish (Proposed)

While specific metabolites of this compound in fish have not been reported, it is anticipated that, similar to other lipophilic xenobiotics, it undergoes Phase I and Phase II metabolism in the liver.[10] Studies with other macrocyclic lactones in salmonids suggest that metabolism may be slower than in mammals, contributing to longer half-lives.[7] The liver is the primary site of metabolism, with metabolites and parent compound being excreted via the bile.[5]

Metabolism in Insects (Spider Mites)

In the two-spotted spider mite, Tetranychus urticae, resistance to milbemectin is associated with the overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs).[11][12] This strongly suggests that these enzyme families are responsible for the metabolism and detoxification of this compound in this target pest. The metabolic pathways likely involve hydroxylation by P450s, followed by glycosylation by UGTs to facilitate excretion.[11]

Experimental Protocols

Analysis of Milbemycin A4 in Plasma (LC-MS/MS)

This protocol is adapted from methods for the analysis of milbemycin oxime in canine and feline plasma.[3][13]

a. Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma, add 800 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., moxidectin).[3]

-

Vortex for 30 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

b. LC-MS/MS Conditions

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 5 µm).[14]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[14]

-

Flow Rate: 0.3 mL/min.[14]

-

Injection Volume: 10 µL.[14]

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and the internal standard.

In Vitro Metabolism of Milbemycin A4 using Fish Liver S9 Fractions

This protocol is based on established methods for assessing the metabolic stability of xenobiotics in rainbow trout.[10][15]

a. Preparation of S9 Fraction

-

Excise livers from freshly euthanized fish (e.g., rainbow trout) and place them in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.15 M KCl).

-

Homogenize the livers using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (S9 fraction) and determine the protein concentration (e.g., using the Bradford assay).

-

Store the S9 fraction at -80°C until use.

b. Incubation Assay

-

In a microcentrifuge tube, combine the S9 fraction (final protein concentration of ~1 mg/mL), this compound (final concentration of 1 µM), and buffer to the final volume.

-

Pre-incubate the mixture at the appropriate temperature for the fish species (e.g., 12°C for rainbow trout) for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the remaining this compound and the formation of metabolites by LC-MS/MS.

Extraction of Milbemycin A4 from Insect Tissues

This is a general protocol for the extraction of pesticides from insect homogenates.[16]

a. Homogenization

-

Weigh a pooled sample of insects (e.g., spider mites).

-

Homogenize the insects in a suitable solvent (e.g., acetonitrile) using a bead beater or a micro-homogenizer.

b. Extraction and Clean-up

-

Centrifuge the homogenate to pellet the insect debris.

-

Collect the supernatant.

-

For further purification, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.

-

Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. Pharmacological particulars - [noahcompendium.co.uk]

- 5. Distribution of emamectin benzoate in Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Synthesis of 24a-Substituted Milbemycin A4 Derivatives and Their Acaricidal Activity against Tetranychus uvticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hesiglobal.org [hesiglobal.org]

- 11. californiaagriculture.org [californiaagriculture.org]

- 12. Characterization of a uridine diphosphate (UDP)-glycosyltransferase gene associated with abamectin resistance in two-spotted spider mite, Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. Assessment of metabolic stability using the rainbow trout (Oncorhynchus mykiss) liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

Milbemectin A4: A Technical Guide to Its Spectrum of Activity and Mode of Action Against Agricultural Pests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemectin (B10764950) is a potent macrocyclic lactone biopesticide derived from the soil bacterium Streptomyces hygroscopicus subspecies aureolacrimosus.[1][2][3][4][5] It functions as a broad-spectrum insecticide, acaricide, and nematicide with both contact and stomach action.[1][6] The commercial product is a mixture of two primary analogues, milbemycin A3 (25-35%) and milbemycin A4 (65-75%), with Milbemectin A4 being the most abundant and dominant active component.[1][2][5][7] Renowned for its efficacy against a wide range of agricultural pests, including those resistant to other pesticides, milbemectin is a critical tool in integrated pest management (IPM) programs.[6][8] This technical guide provides an in-depth overview of this compound's mode of action, spectrum of activity, quantitative efficacy, and the experimental protocols used for its evaluation.

Mode of Action

Milbemectin's primary mode of action targets the nervous system of invertebrates.[1] It acts as an allosteric modulator of glutamate-gated chloride channels (GluCls), which are found exclusively in invertebrates.[1][2][6][7][9] Binding of milbemectin to the GluCl receptor leads to the irreversible opening of the chloride channel.[6][10] This action causes a continuous influx of chloride ions (Cl-) into nerve and muscle cells, leading to hyperpolarization and the suppression of normal nerve signal transmission. The ultimate result is flaccid paralysis and subsequent death of the pest.[6]

Additionally, milbemectin has been shown to interact with γ-aminobutyric acid (GABA) receptors, another type of ligand-gated chloride channel, although this is considered a secondary target.[3][10][11] This dual-target activity contributes to its high potency and broad-spectrum efficacy.

Spectrum of Activity

This compound demonstrates high efficacy against a diverse array of agricultural pests. Its activity covers multiple developmental stages, from eggs to adults, making it particularly effective for controlling complex pest populations.[1][12]

-

Acaricidal Activity (Mites): Highly effective against numerous mite species, including Spider Mites (Tetranychus spp.), Tarsonemid Mites, Broad Mites, and Rust Mites.[1][5][12] It is active against all life stages, including eggs, nymphs, and adults.[11][12]

-

Insecticidal Activity (Insects): Controls various insect pests, most notably Leaf Miners (Liriomyza spp.) and the nymphal stages of Whiteflies.[1][5][12]

-

Nematicidal Activity (Nematodes): Shows significant activity against nematodes such as the Pinewood Nematode (Bursaphelenchus xylophilus) and Root-Knot Nematodes.[1][8][11][12]

Quantitative Efficacy Data

The potency of Milbemectin has been quantified against several key pest species through laboratory bioassays and field trials.

Table 1: Acaricidal Activity of Milbemectin

| Target Pest | Life Stage | Metric | Value | Reference |

|---|---|---|---|---|

| Spider Mites | Adult | IC₅₀ | 5.3 µg/mL | [11] |

| Spider Mites | Egg | IC₅₀ | 41.1 µg/mL | [11] |

| Tetranychus urticae | Adult | Mortality | >90% | [9] |

| (Two-spotted spider mite) | | (at 9.3 mg a.i./L) | | |

Table 2: Nematicidal Activity of Milbemectin

| Target Pest | Life Stage | Metric | Value | Reference |

|---|---|---|---|---|

| Caenorhabditis elegans | N/A | IC₅₀ | 9.5 µg/mL | [11] |

| Bursaphelenchus xylophilus | N/A | LC₂₀ | 0.0781 mg/L | [11] |

| (Pinewood nematode) | ||||

| Root-Knot Nematodes | N/A | Root Infectivity | 98-99% reduction | [8] |

| (Pot study) | ||||

| Root-Knot Nematodes | N/A | Population Density | 50-60% reduction | [8] |

| | | (Field study) | | |

Experimental Protocols

Standardized bioassays are crucial for determining the efficacy and resistance profiles of pesticides like this compound.

Protocol 4.1: Leaf Disk Bioassay for Acaricidal Virulence

This method is commonly used to determine the lethal concentration (e.g., LC₅₀) of a substance against mites.

-

Objective: To assess the contact and/or stomach toxicity of this compound against adult mites.

-

Materials & Reagents:

-

Test Organism: e.g., Two-spotted spider mite (Tetranychus urticae).

-

Host Plant Leaves (e.g., bean, strawberry).

-

Technical grade this compound.

-

Solvent (e.g., acetone).

-

Wetting agent/surfactant.

-

Potter spray tower or equivalent precision sprayer.[6]

-

Petri dishes, filter paper, cotton wool.

-

Dissecting microscope, fine brushes.[6]

-

Growth chamber or incubator set to controlled conditions (e.g., 26±1°C, 14h photoperiod).[6]

-

-

Methodology:

-

Preparation of Leaf Disks: Cut uniform disks from healthy, untreated host plant leaves. Place each disk, underside up, on a water-saturated cotton pad in a petri dish to maintain turgor.

-

Mite Inoculation: Using a fine brush, transfer a known number of healthy, same-age adult female mites (e.g., 30-40) onto each leaf disk.[6]

-

Acclimatization: Allow the mites to settle on the leaf disks for a period of 2-4 hours in the incubator.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of serial dilutions to achieve the desired test concentrations. A control group should be treated with the solvent and surfactant only.

-

Application: Place the petri dishes with inoculated leaf disks into the Potter spray tower. Spray each disk with a specific volume of a test concentration, ensuring uniform coverage.

-

Incubation: Return the treated dishes to the incubator for a specified period, typically 24 to 48 hours.

-

Mortality Assessment: Under a dissecting microscope, gently prod each mite with a fine brush. Mites that are unable to move are considered dead.[13]

-

Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%. Perform probit analysis to calculate LC₅₀ and LC₉₀ values with 95% confidence limits.

-

References

- 1. Milbemectin (Ref: SL 8601) [sitem.herts.ac.uk]

- 2. agscientific.com [agscientific.com]

- 3. Milbemectin - Amerigo Scientific [amerigoscientific.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Milbemycin A4 [sitem.herts.ac.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. agscientific.com [agscientific.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. protectingbees.njaes.rutgers.edu [protectingbees.njaes.rutgers.edu]

- 11. caymanchem.com [caymanchem.com]

- 12. Milbemectin | Mitsui Chemicals Crop & Life Solutions, Inc. [mc-croplifesolutions.com]

- 13. The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Fate and Degradation of Milbemectin A4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemectin (B10764950) A4, a major component of the milbemectin insecticide/acaricide, is a macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. Due to its widespread use in agriculture for controlling mites and other pests, a thorough understanding of its environmental fate and degradation is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the environmental degradation pathways of Milbemectin A4, including hydrolysis, photolysis, and metabolism in soil and aquatic systems. It summarizes key quantitative data, details experimental protocols based on international guidelines, and visualizes degradation pathways and experimental workflows.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to predicting its behavior and fate in the environment.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₆O | [1] |

| Molecular Weight | 542.7 g/mol | [2] |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Log K_ow (Octanol-Water Partition Coefficient) | 7.00 | [2] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.

Quantitative Data

A hydrolysis study of ¹⁴C-labeled this compound was conducted at 50°C in sterile aqueous buffered solutions at pH 5, 7, and 9.[2] The dissipation times (DT50) are presented in the table below.

| pH | Temperature (°C) | DT50 (days) | Major Degradation Products (% of Applied Radioactivity) |

| 5 | 50 | 13 | 27-hydroxy-milbemycin A4 (8.2%), 27-keto-milbemycin A4 (23%) |

| 7 | 50 | 318 (unreliable) | Not specified |

| 9 | 50 | 241 (unreliable) | Not specified |

Note: The DT50 values at pH 7 and 9 were noted as unreliable due to low regression coefficients in the original study.[2]

Experimental Protocol: Hydrolysis (Following USEPA OCSPP 835.2120 / OECD 111)

A standardized protocol for assessing the hydrolysis of a test substance involves the following key steps:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance: A radiolabeled (e.g., ¹⁴C) test substance of known purity (typically ≥95%) is added to the buffer solutions at a concentration that does not exceed its water solubility.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for preliminary tests, and other relevant temperatures for definitive tests).

-

Sampling: Aliquots of the test solutions are collected at various time intervals.

-

Analysis: The concentration of the parent compound and its degradation products in the samples is determined using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) of the test substance are calculated, typically assuming first-order kinetics.

Photolysis in Water

Photolysis is the degradation of a chemical compound by light. In the aquatic environment, this process can be a significant route of transformation for light-absorbing substances.

Quantitative Data

In a study on the photolysis of this compound, samples were exposed to light, and the degradation was compared to dark control samples.[2]

| Condition | DT50 (days) |

| Irradiated | 7.5 |

| Dark Control | 27 |

The major phototransformation product identified was 8,9Z-Milbemycin A4, which reached a maximum of 12.6% of the applied radioactivity.[3]

Experimental Protocol: Aqueous Photolysis (Following OECD 316)

A typical aqueous photolysis study follows these steps:

-

Test Solution: The test substance is dissolved in a sterile, buffered aqueous solution.

-

Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

-

Incubation: The exposure is conducted in temperature-controlled cells made of a material transparent to the relevant wavelengths (e.g., quartz).

-

Sampling: Samples are taken from both the irradiated and dark control solutions at predetermined time intervals.

-

Analysis: The concentration of the parent compound and its photoproducts is quantified using methods like HPLC.

-

Quantum Yield (Optional): The quantum yield, which is the efficiency of a photochemical process, can be determined to allow for the calculation of photolysis rates under different environmental conditions.

Biotic Degradation

Biotic degradation, mediated by microorganisms, is a key process in the environmental fate of this compound, particularly in soil and aquatic sediments.

Soil Metabolism

The degradation of this compound in soil is influenced by microbial activity, soil type, temperature, and moisture content.

Quantitative Data

The degradation of this compound has been studied under both aerobic and anaerobic conditions in various soil types.

Aerobic Soil Metabolism [2]

| Parameter | Value |

| DT50 (Geometric Mean) | 36.5 days (range: 21-82 days) |

| DT90 | 69-271 days |

| DT50 at 10°C | 63 days |

| DT90 at 10°C | 208 days |

| Bound Residues | Up to 40% of Applied Radioactivity (AR) |

| Mineralization (CO₂) | Up to 35% of AR |

| Major Metabolites | 27-hydroxy-milbemycin A4 (max 14% of AR), 27-keto-milbemycin A4 (max 12% of AR) |

The degradation of the metabolite 27-hydroxy-milbemycin A4 was also assessed, with a calculated DT50 of 18 days and a DT90 of 59 days.[2]

Anaerobic Soil Metabolism [2]

| Parameter | Value |

| DT50 | 556 days |

| DT90 | 1835 days (extrapolated) |

| Mineralization (CO₂) | 1.9% of AR after 363 days |

| Bound Residues | 22% of AR after 363 days |

| Major Metabolites | None detected > 5% of AR |

Soil Photolysis [2]

| Condition | DT50 (days) |

| Irradiated | 7.5 |

| Dark Control | 27 |

Experimental Protocol: Soil Metabolism (Following OECD 307)

Studies on the aerobic and anaerobic transformation of substances in soil are conducted as follows:

-

Soil Selection: Representative soil types are chosen based on their organic carbon content, pH, and texture.

-

Test Substance Application: The radiolabeled test substance is applied to the soil samples.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content in a system that allows for the trapping of evolved CO₂ and other volatile compounds.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time points.

-

Extraction and Analysis: The soil is extracted with appropriate solvents, and the extracts are analyzed by techniques such as HPLC to quantify the parent compound and its metabolites. Non-extractable (bound) residues are also quantified.

-

Data Analysis: Degradation rates (DT50 and DT90) are calculated for the parent compound and major metabolites. A mass balance is established to account for the distribution of radioactivity.

Aquatic Sediment Metabolism

The fate of this compound in aquatic environments is largely determined by its partitioning between the water column and sediment, followed by degradation in both compartments.

Quantitative Data

| Parameter | Value |

| Persistence | Moderate to Medium |

| Major Metabolites | 27-hydroxy-MA₄ (max. 7.4% AR), 27-keto-MA₄ (max. 4.5% AR) |

| Unextractable Residues | 29-32% of AR at study end (100 days) |

| Mineralization (CO₂) | 6% of AR at study end |

Experimental Protocol: Aquatic Sediment Metabolism (Following OECD 308)

This guideline outlines the procedure for assessing the degradation of a substance in aquatic sediment systems:

-

System Setup: Intact sediment cores with their overlying water are collected from two different sites. The systems are allowed to acclimatize in the laboratory.

-

Test Substance Application: The radiolabeled test substance is applied to the water phase.

-

Incubation: The systems are incubated in the dark at a constant temperature. For aerobic studies, the overlying water is aerated. For anaerobic studies, the system is purged with an inert gas.

-

Sampling: At specified intervals, replicate systems are sacrificed. The water and sediment phases are separated.

-

Extraction and Analysis: Both the water and sediment phases are extracted and analyzed for the parent compound and its transformation products. Volatile traps and analysis of bound residues are also included.

-

Data Analysis: The dissipation rates (DT50) in the water, sediment, and the total system are calculated. The formation and decline of major metabolites are also determined.

Ecotoxicological Signaling Pathways

Milbemectin, like other avermectins, acts on the nervous system of invertebrates. Its primary mode of action is the potentiation of glutamate-gated chloride channels, leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and subsequent paralysis and death of the target organism.[1] While this is the insecticidal mode of action, understanding how sublethal concentrations might affect non-target organisms at a molecular level is an area of ongoing research. At present, specific signaling pathways related to the environmental degradation of this compound are not well-defined in the public literature. The degradation is primarily a result of microbial metabolism, where various enzymatic pathways in soil and sediment microorganisms break down the molecule.

Conclusion

This compound is subject to a range of abiotic and biotic degradation processes in the environment. Photolysis is a significant degradation pathway in water. In soil, aerobic metabolism is a key process with a moderate degradation rate, leading to the formation of hydroxylated and keto-metabolites, bound residues, and mineralization to CO₂. Under anaerobic conditions, degradation is substantially slower. In aquatic sediment systems, this compound shows moderate to medium persistence with the formation of similar metabolites as in soil. The high log K_ow suggests a strong tendency for partitioning to soil and sediment. Further research into the specific microbial species and enzymatic pathways involved in the degradation of this compound would provide a more complete picture of its environmental fate. Additionally, more detailed studies on the ecotoxicological effects of its degradation products on non-target organisms are warranted.

References

Toxicological profile of Milbemectin A4 in non-target organisms

An In-depth Technical Guide: The Toxicological Profile of Milbemectin (B10764950) A4 in Non-Target Organisms

Abstract

Milbemectin, a macrocyclic lactone insecticide and acaricide, is comprised of the active components milbemycin A3 and milbemycin A4, with the latter being the predominant constituent.[1][2][3] Its efficacy stems from its potent neurotoxic effects on target pests.[2] However, this mode of action raises significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of Milbemectin A4 in various non-target species, including terrestrial and aquatic organisms. It synthesizes quantitative toxicity data, details experimental methodologies, and visualizes key pathways and processes. The information is intended to support researchers, scientists, and drug development professionals in conducting environmental risk assessments and developing safer pest control strategies.

Introduction